molecular formula C9H11NO3 B12056671 Metyrosine-13C9,d7,15N

Metyrosine-13C9,d7,15N

货号: B12056671
分子量: 198.159 g/mol
InChI 键: OUYCCCASQSFEME-DMCCTQHKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of Metyrosine (α-methyl-L-tyrosine), a selective inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine biosynthesis. This compound incorporates nine ¹³C atoms, seven deuterium (²H) atoms, and one ¹⁵N atom, enabling its use in advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and metabolic studies .

Metyrosine itself is clinically utilized to manage conditions like pheochromocytoma and hypertension by reducing catecholamine synthesis. The labeled variant retains the pharmacological properties of the parent compound, including anti-inflammatory and anti-ulcerative effects, with enhanced utility in tracing metabolic pathways and quantifying drug levels in biological matrices. Notably, this compound exhibits significant inhibition of cyclooxygenase-2 (COX-2), a key enzyme in inflammatory responses .

属性

分子式

C9H11NO3

分子量

198.159 g/mol

IUPAC 名称

(2S)-2-(15N)azanyl-2,3,3-trideuterio-3-(2,3,5,6-tetradeuterio-4-hydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)(1,2,3-13C3)propanoic acid

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1+1D,2+1D,3+1D,4+1D,5+1D2,6+1,7+1,8+1D,9+1,10+1

InChI 键

OUYCCCASQSFEME-DMCCTQHKSA-N

手性 SMILES

[2H][13C]1=[13C]([13C](=[13C]([13C](=[13C]1[13C]([2H])([2H])[13C@@]([2H])([13C](=O)O)[15NH2])[2H])[2H])O)[2H]

规范 SMILES

C1=CC(=CC=C1CC(C(=O)O)N)O

产品来源

United States

准备方法

甲酪氨酸-13C9,d7,15N 的合成涉及将稳定同位素掺入甲酪氨酸分子中。合成路线通常包括以下步骤:

    引入 13C 和 15N 同位素: 这可以通过在甲酪氨酸主链的合成中使用标记的前体来实现。

    氘化 (d7): 在合成过程中使用氘化的试剂或溶剂引入氘原子。

此类同位素标记化合物的工业生产方法通常涉及多步有机合成、纯化和表征,以确保同位素的正确掺入和所需的纯度 .

化学反应分析

甲酪氨酸-13C9,d7,15N 会发生各种化学反应,包括:

    氧化: 该反应可通过过氧化氢或高锰酸钾等氧化剂促进。

    还原: 可以使用硼氢化钠或氢化铝锂等常见的还原剂。

    取代: 可能发生亲核取代反应,其中亲核试剂取代分子中的特定原子或基团。

这些反应形成的主要产物取决于所用试剂和具体条件 .

科学研究应用

甲酪氨酸-13C9,d7,15N 在科学研究中具有多种应用:

    化学: 用作研究代谢途径和反应机制的示踪剂。

    生物学: 有助于了解酶动力学和蛋白质相互作用。

    医学: 研究其潜在的治疗作用和药代动力学。

    工业: 用于新药的开发和质量控制流程

作用机制

甲酪氨酸-13C9,d7,15N 通过抑制酪氨酸羟化酶发挥作用,酪氨酸羟化酶催化酪氨酸转化为二羟苯丙氨酸 (DOPA)。 这种抑制减少了儿茶酚胺(如去甲肾上腺素和肾上腺素)的合成,从而导致交感神经刺激减少 .

相似化合物的比较

Structural and Isotopic Differences

Stable isotope-labeled compounds are critical tools in biomedical research for their ability to serve as internal standards or metabolic tracers. Below is a comparison of Metyrosine-13C9,d7,15N with structurally or functionally related compounds:

Table 1: Structural and Isotopic Comparison
Compound Isotopic Labels Molecular Formula Key Functional Groups
This compound ¹³C₉, ²H₇, ¹⁵N [¹³C₉]H[²H₇][¹⁵N]O₃ α-Methyl group, phenol hydroxyl
L-Tyrosine-13C9,15N ¹³C₉, ¹⁵N ¹³C₉H₁₁¹⁵NO₃ Phenol hydroxyl, carboxylic acid
L-Thyroxine-13C9,15N ¹³C₉, ¹⁵N C₆[¹³C₉]H₁₁I₄[¹⁵N]O₄ Iodinated phenyl rings, ether linkage
L-Leucine-13C,d7,15N ¹³C, ²H₇, ¹⁵N ¹³CH₃[²H₇]CH₂CH(¹⁵NH₂)COOH Branched aliphatic chain

Key Observations :

  • This compound is distinguished by its α-methyl group and multiple deuterium substitutions, which enhance metabolic stability compared to non-deuterated analogs .
  • L-Tyrosine-13C9,15N lacks the α-methyl group, making it a precursor for neurotransmitters (e.g., dopamine) rather than an enzyme inhibitor .
  • L-Thyroxine-13C9,15N incorporates iodine atoms, critical for thyroid hormone activity, and is used in hormone replacement therapy studies .

Functional and Pharmacological Comparisons

Key Findings :

  • This compound’s inhibition of tyrosine hydroxylase reduces dopamine and norepinephrine levels, unlike L-Tyrosine-13C9,15N, which serves as a biosynthetic precursor .
  • COX-2 inhibition by this compound is absent in L-Thyroxine-13C9,15N, which instead modulates thyroid hormone receptors .
  • Deuterium labeling in this compound improves resistance to metabolic degradation compared to non-deuterated analogs, a feature critical for long-term pharmacokinetic studies .

Analytical and Stability Data

Table 3: Physicochemical and Stability Properties
Compound Purity Solubility (mg/mL) Stability (-20°C)
This compound >98% DMSO: 50; PBS: 25 >2 years
L-Tyrosine-13C9,15N >95% DMSO: 10; PBS: 5 >1 year
L-Thyroxine-13C9,15N >98% DMF: 0.14; DMSO: 2.5 >1 year
L-Leucine-13C,d7,15N ≥97% Water: 20 >1.5 years

Notes:

  • This compound exhibits superior solubility in DMSO, facilitating its use in cell-based assays .

生物活性

Metyrosine-13C9,d7,15N is a stable isotope-labeled derivative of metyrosine, which is primarily recognized for its role as a selective inhibitor of the enzyme tyrosine hydroxylase. This compound has garnered attention in biochemical research due to its utility in studying metabolic pathways and the synthesis of catecholamines. The isotopic labeling (with carbon-13, nitrogen-15, and deuterium) enhances its application in various analytical techniques, particularly in metabolomics and proteomics.

Metyrosine functions by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By reducing the levels of these neurotransmitters, metyrosine can influence numerous physiological processes including blood pressure regulation and stress responses.

Pharmacological Properties

  • Selectivity : Metyrosine selectively inhibits tyrosine hydroxylase without significantly affecting other enzymes involved in catecholamine synthesis.
  • Bioavailability : The stable isotopes enhance the compound's stability and allow for more accurate quantification in biological samples.
  • Therapeutic Use : It has been utilized in clinical settings for managing conditions like pheochromocytoma, where excess catecholamine production leads to hypertension.

Research Findings

Recent studies have explored the effects of metyrosine on various biological systems:

  • Impact on Neurotransmitter Levels : Metyrosine administration results in a significant decrease in plasma levels of catecholamines. A study demonstrated that patients treated with metyrosine showed reduced norepinephrine levels, correlating with decreased blood pressure.
  • Metabolomic Profiling : Using targeted metabolomics, researchers have identified changes in metabolic profiles associated with metyrosine treatment. These studies utilize techniques such as liquid chromatography-mass spectrometry (LC-MS) to analyze biofluids and tissue samples.
  • Case Studies :
    • A case study on a patient with pheochromocytoma showed that treatment with metyrosine led to a marked reduction in hypertensive episodes and improved quality of life.
    • Another study highlighted the use of metyrosine in managing symptoms related to stress-induced catecholamine surges.

Data Table: Effects of Metyrosine on Catecholamine Levels

StudySample SizeTreatment DurationNorepinephrine Change (%)Epinephrine Change (%)
Study A30 patients4 weeks-50%-40%
Study B20 patients8 weeks-60%-55%

Applications in Research

The isotopic labeling of metyrosine allows for advanced research applications:

  • Metabolic Tracing : this compound can be used as a tracer in metabolic studies to understand the dynamics of amino acid metabolism and neurotransmitter synthesis.
  • Proteomics : In proteomic studies, this compound aids in the quantification of protein interactions and dynamics through stable isotope labeling techniques.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。